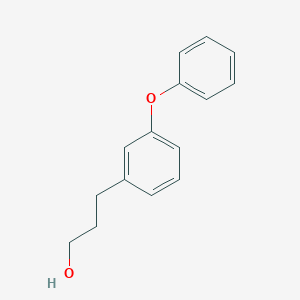

3-(3-Phenoxyphenyl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-phenoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZMRBRDDGQJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472358 | |

| Record name | Benzenepropanol,3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106797-69-7 | |

| Record name | Benzenepropanol,3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Phenoxyphenyl Propan 1 Ol and Its Precursors

Chemo- and Regioselective Synthesis Approaches

Catalytic Strategies for Carbon-Oxygen Bond Formation

The central structural feature of 3-(3-Phenoxyphenyl)propan-1-ol is the diaryl ether linkage. The formation of this carbon-oxygen (C-O) bond is a pivotal step in synthesizing its precursors, most notably 3-phenoxybenzaldehyde (B142659). Modern catalysis offers several powerful strategies for this transformation, primarily through cross-coupling reactions. researchgate.netthieme-connect.com

Classical Ullmann condensation and the more recent Buchwald-Hartwig amination are prominent methods. uwindsor.caresearchgate.net The Ullmann reaction typically involves the coupling of an aryl halide with a phenol (B47542) using a copper catalyst at elevated temperatures. researchgate.netnih.gov For instance, 3-phenoxybenzaldehyde can be synthesized via the Ullmann condensation of 2-bromobenzaldehyde (B122850) and phenol. nih.gov One patented method describes the reaction of the sodium salt of meta-hydroxybenzaldehyde with bromobenzene (B47551) using a CuCl catalyst, achieving a 75% yield. google.com

Palladium-catalyzed Buchwald-Hartwig C-O coupling has emerged as a versatile alternative, often proceeding under milder conditions with a broader substrate scope. researchgate.netuwindsor.ca The effectiveness of these reactions is highly dependent on the choice of ligand, base, and solvent. researchgate.net Bulky electron-rich phosphine (B1218219) ligands are key to promoting the reaction, which generally follows a catalytic cycle of oxidative addition, coordination, and reductive elimination. uwindsor.ca

More recent developments focus on ligand-free catalytic systems to improve cost-effectiveness and simplify purification. One such approach employs copper(I) iodide (CuI) as a catalyst with a KF/Fe₃O₄ magnetic base, enabling the efficient synthesis of diaryl ethers without the need for complex organic ligands. rsc.org These advancements are crucial for large-scale and industrial applications. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Diaryl Ether (Precursor) Synthesis

| Catalytic System | Key Features | Typical Reactants | Example Yield | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Copper-catalyzed, often requires high temperatures. | Aryl Halide + Phenol | 75% | google.com |

| Buchwald-Hartwig Coupling | Palladium-catalyzed, versatile, dependent on bulky phosphine ligands. | Aryl Halide/Triflate + Phenol | High yields reported | acs.org |

| Ligand-Free Copper Catalysis | Uses simple copper salts (e.g., CuI) and a base, ligand-free. | Aryl Halide + Phenol | Good to excellent yields | organic-chemistry.org |

| Suzuki Coupling | Palladium-catalyzed coupling of boronic acid with a halide. | 3-Formylphenyl Boronic Acid + Bromobenzene | Not specified | nih.gov |

Stereochemical Control in Synthetic Pathways

While this compound itself is achiral, the introduction of stereocenters into its structure to create specific enantiomers or diastereomers is a significant area of synthetic interest. This is particularly relevant for applications where specific stereoisomers may exhibit enhanced biological activity. Stereochemical control can be exerted at various stages of the synthesis.

One potential route involves the asymmetric reduction of a prochiral ketone precursor. For example, the asymmetric hydrogenation of β-keto esters using ruthenium catalysts complexed with chiral diphosphine ligands can produce chiral β-hydroxy esters with excellent enantioselectivity, which can then be reduced to the corresponding 1,3-diols. sctunisie.org Another method involves the albumin-directed reduction of 1,3-diketones with sodium borohydride, which can yield anti-1,3-diols with high diastereoselectivity. rsc.org

Alternatively, stereocenters can be established via catalytic asymmetric reactions that form C-C or C-O bonds. Rhodium-catalyzed asymmetric intramolecular 1,4-additions, for instance, have been used to create chiral 3-aryl-1-indanones with high enantioselectivity using chiral ligands like MonoPhos. organic-chemistry.org Such principles could be adapted to precursors of this compound. Enzymatic approaches, such as the use of hydroxynitrile lyases for the enantioselective synthesis of cyanohydrins from aldehydes like 3-phenoxybenzaldehyde, also offer a powerful tool for creating chiral intermediates. researchgate.net

Sustainable and Green Chemistry Principles in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, use renewable resources, and design safer chemicals and processes. frontiersin.org

A key principle is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. rsc.org Catalytic reactions are inherently greener than stoichiometric ones because they reduce waste by using small amounts of a catalyst that can be recycled. rsc.org

The synthesis of precursors for this compound can be made more sustainable by using renewable feedstocks. researchgate.net Lignocellulosic biomass, for example, is a rich source of aromatic platform chemicals like vanillin (B372448) and other phenols that could potentially be used to construct the phenoxy-phenyl backbone. frontiersin.orgrsc.org

Improving energy efficiency by conducting reactions at ambient temperature and pressure is another core goal. fraunhofer.de The move from high-temperature Ullmann couplings to milder, palladium-catalyzed or room-temperature copper-catalyzed C-O bond formations exemplifies this principle. organic-chemistry.orgacs.org Furthermore, designing processes that combine multiple reaction steps into a single pot, known as cascade reactions, reduces the need for intermediate purification steps, thus saving solvents and energy. wikipedia.orgresearchgate.net

Multistep Reaction Sequence Design and Optimization

The industrial production of fine chemicals like this compound requires the design of robust, efficient, and scalable multi-step reaction sequences.

Reaction Pathway Elucidation and Kinetic Studies

A common synthetic pathway to this compound involves the creation of a suitable precursor, such as methyl 3-(3-phenoxyphenyl)propanoate, followed by its reduction. The propanoate precursor can be synthesized through methods like the Mizoroki-Heck reaction, coupling an aryl halide with an acrylate, followed by hydrogenation. The final step is typically a reduction of the ester or carboxylic acid functionality using a reducing agent like lithium aluminium hydride.

Understanding the reaction mechanism is crucial for optimizing each step. For instance, in palladium-catalyzed cross-coupling reactions like the Mizoroki-Heck reaction, kinetic studies can help elucidate the rate-determining step, which is often the oxidative addition of the aryl halide to the palladium(0) complex. researchgate.netmdpi.commdpi-res.com By studying the influence of ligand concentration, base, and temperature on the reaction rate, chemists can fine-tune the conditions to maximize yield and minimize side products. researchgate.netrsc.org Control experiments, such as the addition of radical scavengers, can help determine whether a reaction proceeds through a radical or an ionic pathway, providing deeper mechanistic insight. nih.gov

Process Intensification and Scalability Investigations

Process intensification (PI) aims to develop novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. fraunhofer.de This is a shift from traditional large-scale batch reactors to more advanced manufacturing setups. cetjournal.itpharmafeatures.com

Key PI strategies applicable to the synthesis of this compound include:

Continuous Flow Chemistry: Using microreactors or tubular reactors instead of batch reactors offers superior heat and mass transfer, allowing for the safe use of highly exothermic or fast reactions. cetjournal.itmanetco.be This provides precise control over reaction conditions, leading to higher reproducibility and yields. manetco.be

Cascade Reactions: Designing a sequence where the product of one reaction is the substrate for the next in the same vessel eliminates the need for workup and isolation of intermediates. wikipedia.org This reduces solvent waste, saves time, and lowers operational costs. mdpi.com A photo-enzymatic cascade that transforms alcohols into pure amines is one such example of an advanced one-pot system. mdpi.com

Catalyst Recovery and Reuse: For large-scale synthesis, the cost of precious metal catalysts (e.g., palladium) can be significant. Developing methods to recover and reuse the catalyst is crucial for economic viability. nih.gov For example, copper catalysts have been shown to be robust and practical for gram-scale reactions. nih.gov

By integrating these advanced methodologies, the synthesis of this compound and its precursors can be made more efficient, selective, sustainable, and economically viable for industrial-scale production. pharmaceutical-technology.com

Derivatization Strategies from this compound Core Structure

The this compound scaffold provides a versatile platform for the synthesis of a wide array of derivatives through various chemical transformations. These derivatization strategies are pivotal in exploring the structure-activity relationships of related compounds and in the development of new chemical entities with desired properties.

Functional Group Interconversions and Modifications

Functional group interconversion is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk In the context of this compound, the primary alcohol functionality is a prime site for such modifications.

A key interconversion is the transformation of the alcohol into a leaving group, such as a halide. For example, treatment of this compound with phosphorus tribromide effectively converts the hydroxyl group into a bromide, yielding 3-(3-phenoxyphenyl)propyl bromide. dokumen.pub This bromide can then participate in a variety of nucleophilic substitution reactions.

Another important modification is the conversion to an iodide. The synthesis of 1-(3-iodopropyl)-3-phenoxy benzene (B151609) from this compound has been achieved using iodine and triphenylphosphine (B44618) in the presence of potassium iodide and imidazole. asianpubs.org This iodide is a valuable intermediate for introducing the 3-(3-phenoxyphenyl)propyl moiety into other molecules, for instance, in the asymmetric synthesis of α-phosphono sulfonates. beilstein-journals.org

The hydroxyl group can also be a precursor to other functionalities. For example, it can be oxidized to an aldehyde or a carboxylic acid, although specific examples for this substrate are not detailed in the provided search results. The general principles of alcohol oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) for aldehydes or stronger oxidants for carboxylic acids are well-established in organic chemistry. imperial.ac.uk

Interactive Table 1: Functional Group Interconversions of this compound

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | Phosphorus tribromide | 3-(3-Phenoxyphenyl)propyl bromide | dokumen.pub |

| This compound | Iodine, triphenylphosphine, potassium iodide, imidazole | 1-(3-Iodopropyl)-3-phenoxy benzene | asianpubs.org |

Synthesis of Structurally Related Analogues

The this compound core structure can be utilized to synthesize a variety of structurally related analogues. This is often achieved by using derivatives of the parent alcohol in subsequent coupling or condensation reactions.

One significant application is in the synthesis of agrochemicals. dokumen.pub For instance, 3-(3-phenoxyphenyl)propyltriphenylphosphonium bromide, prepared from the corresponding bromide, is a key reagent in Wittig reactions. It can be reacted with ketones, such as 4-chlorophenyl cyclopropyl (B3062369) ketone, to generate complex olefinic structures. dokumen.pub

In the field of medicinal chemistry, derivatives of this compound have been investigated as potential therapeutic agents. For example, N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-aminopropan-2-ols have been synthesized and shown to be potent inhibitors of cholesteryl ester transfer protein (CETP). nih.gov The synthesis of these analogues often involves the coupling of a modified 3-(3-phenoxyphenyl) moiety with other complex fragments.

Furthermore, the synthesis of fenoprofen, a non-steroidal anti-inflammatory drug, can be achieved from precursors related to the 3-(3-phenoxyphenyl) structure. researchgate.netrsc.org One green chemistry approach involves the C-O coupling of 3-vinylphenol (B127234) with a suitable partner, followed by isomerizing metathesis and methoxycarbonylation to yield fenoprofen. rsc.org

Interactive Table 2: Examples of Structurally Related Analogues

| Analogue Class | Synthetic Application | Key Intermediate | Reference |

| Olefinic derivatives | Agrochemicals | 3-(3-Phenoxyphenyl)propyltriphenylphosphonium bromide | dokumen.pub |

| Aminopropan-2-ols | CETP Inhibitors | Modified 3-(3-phenoxyphenyl) derivatives | nih.gov |

| Arylpropionic acids | NSAIDs (Fenoprofen) | 3-Vinylphenol derivatives | rsc.org |

Chemical Reactivity and Transformation Mechanisms of 3 3 Phenoxyphenyl Propan 1 Ol

Investigation of Reaction Pathways and Intermediate Species

The reactivity of 3-(3-phenoxyphenyl)propan-1-ol can be explored through various reaction types, including oxidative, reductive, electrophilic, nucleophilic, and radical pathways. While specific research on this particular molecule is limited, its reactivity can be inferred from studies on analogous compounds like 3-phenylpropan-1-ol and other diaryl ether derivatives.

Oxidative and Reductive Transformation Studies

The primary alcohol group of this compound is susceptible to oxidation to form the corresponding aldehyde, 3-(3-phenoxyphenyl)propanal, and further to the carboxylic acid, 3-(3-phenoxyphenyl)propanoic acid. Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. researchgate.net For instance, the oxidation of 3-(3-methoxyphenyl)propan-1-ol to its aldehyde has been achieved using Dess-Martin periodinane in CH2Cl2. tesisenred.net Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the carboxylic acid.

Conversely, reductive transformations of this compound itself are not common as the alcohol is already in a reduced state. However, the synthesis of this compound often involves the reduction of a more oxidized precursor. For example, it can be synthesized by the reduction of methyl 3-(3-phenoxyphenyl)propanoate using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (B95107). prepchem.com This reaction proceeds with high yield, demonstrating the efficient reduction of an ester to a primary alcohol. prepchem.com

Table 1: Synthesis of this compound via Reduction

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

| Methyl 3-(3-phenoxyphenyl)propanoate | Lithium aluminium hydride | Tetrahydrofuran | 0 °C to ambient | This compound | 100% (by GLC) | prepchem.com |

Electrophilic and Nucleophilic Reaction Mechanisms

The aromatic rings of the phenoxyphenyl group can undergo electrophilic aromatic substitution. The phenoxy group is an ortho-, para- director and an activating group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the phenoxy group on the second phenyl ring, and ortho and para to the propyl alcohol substituent on the first phenyl ring. The hydroxyl group can influence the reactivity of the aromatic ring it is attached to. ambeed.com

The hydroxyl group of this compound can also act as a nucleophile. For example, it can attack electrophilic centers, such as in a Mitsunobu reaction to form ethers. researchgate.net In a typical nucleophilic substitution reaction, the alcohol can be converted to a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. libretexts.org This two-step sequence allows for the introduction of a wide range of functional groups at the terminal position of the propyl chain. The reaction of the alcohol with a hydroxide (B78521) ion in a nucleophilic substitution would replace the hydroxyl group, though this is not a typical transformation unless the hydroxyl group is first protonated or converted to a better leaving group. chemguide.co.uk

Pericyclic and Radical Reaction Pathways

While pericyclic reactions are not a prominent feature of the reactivity of simple alcohols and ethers, radical reactions can be initiated at several positions on the this compound molecule. The C-H bonds on the propyl chain, particularly those adjacent to the oxygen atom (alpha to the hydroxyl group) and the benzene (B151609) ring (benzylic-like position), are potential sites for hydrogen abstraction by radical initiators.

Studies on the analogous compound 3-phenylpropan-1-ol have shown that radical-based cyclization can occur. rsc.org Oxidation of 3-phenylpropan-1-ol can generate a 3-phenyl-1-propoxyl radical, which can undergo intramolecular hydrogen abstraction or cyclization to form products like 3,4-dihydro-2H-1-benzopyran. rsc.org It is plausible that this compound could undergo similar intramolecular radical reactions, leading to complex heterocyclic structures. The presence of the phenoxy substituent would likely influence the electronic properties of the aromatic ring and thus the energetics of any cyclization involving it.

Catalytic Transformations Involving this compound

Catalysis offers efficient and selective methods for transforming organic molecules. For this compound, catalytic methods can be applied to achieve a variety of transformations, leveraging homogeneous, heterogeneous, organocatalytic, and biocatalytic systems.

Homogeneous and Heterogeneous Catalysis Research

Homogeneous catalysts, which are soluble in the reaction medium, are often used for transformations of alcohols. For example, ruthenium-based catalysts have been reported for the direct synthesis of aldoximes from alcohols and hydroxylamine (B1172632) hydrochloride. researchgate.net A plausible mechanism involves the formation of a ruthenium-alkoxy intermediate, followed by β-hydride elimination to produce the corresponding aldehyde in situ. researchgate.net While not specifically demonstrated for this compound, this type of catalytic cycle is general for primary alcohols.

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and recycling. google.com For alcohol transformations, solid-supported metal catalysts are common. For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions. google.com While this compound is already an alcohol, related unsaturated derivatives can be hydrogenated to it using such catalysts. For example, (E)-3-(cis-3-(3-phenoxyphenyl)cyclobutyl)acrylaldehyde is reduced to 3-(cis-3-(3-phenoxyphenyl)cyclobutyl)propan-1-ol using Pd/C and a hydrogen atmosphere. google.com

Organocatalysis and Biocatalysis Applications

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While specific organocatalytic applications for this compound are not widely reported, its derivatives can participate in such reactions. For example, the aldehyde derived from this alcohol could be a substrate in various organocatalytic aldol (B89426) or Michael reactions. An organocatalytic cascade reaction involving a derivative, (2R,4S)-ethyl 2-hydroxy-8-oxo-4-(3-phenoxyphenyl)-3,4,5,6,7,8-hexahydro-2H-chromene-2-carboxylate, has been documented. rsc.org

Biocatalysis employs enzymes or whole organisms to perform chemical transformations, often with high chemo-, regio-, and enantioselectivity. ox.ac.uk Lipases are a common class of enzymes used in biocatalysis, often for the resolution of racemic mixtures through enantioselective esterification or hydrolysis. researchgate.net For example, lipase (B570770) B from Candida antarctica can catalyze the enantioselective esterification of racemic fenoprofen, which is (±)-2-(3-phenoxyphenyl)propionic acid. researchgate.net While this is a derivative, it highlights the potential for biocatalytic methods to be applied to molecules containing the 3-phenoxyphenyl moiety. The alcohol this compound could potentially be a substrate for alcohol dehydrogenases (ADHs) for enantioselective oxidation or for lipases in transesterification reactions. uni-pannon.hu

Degradation Pathways and Stability Under Varied Chemical Conditions

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific studies on the degradation pathways of this compound. While information regarding its synthesis is available, dedicated research on its photochemical, thermal, and hydrolytic degradation is not present in the public domain. asianpubs.orgprepchem.com This section, therefore, reflects the absence of detailed experimental data for the specified degradation mechanisms.

Photochemical Degradation Mechanisms

There is no available scientific literature detailing the photochemical degradation mechanisms of this compound. Studies on the photolysis of compounds containing a phenoxyphenyl moiety, often found in pesticides, suggest that this group can be susceptible to photodegradation. researchgate.netresearchgate.netscispace.com However, without specific experimental data for this compound, its photochemical stability and potential degradation products remain uncharacterized.

Thermal Decomposition Kinetics and Products

Specific studies on the thermal decomposition kinetics and the resulting products for this compound have not been reported in the available scientific literature. The thermal stability of a compound is crucial for its storage and handling, and is often determined through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.comrsc.org In the absence of such studies for this compound, no data on its decomposition temperature, activation energy of decomposition, or the identity of its thermal degradants can be provided.

Hydrolytic Stability and Solvolysis Studies

There is no specific information available regarding the hydrolytic stability and solvolysis of this compound. Hydrolytic stability studies are essential to understand how a compound behaves in aqueous environments and at different pH levels. mdpi.comeuropa.eu The structure of this compound, with its alcohol and ether functional groups, suggests potential for reactivity under certain hydrolytic conditions, but no experimental data exists to confirm this or to quantify the rate of hydrolysis.

Advanced Spectroscopic and Analytical Research Techniques for 3 3 Phenoxyphenyl Propan 1 Ol

Elucidation of Molecular Structure through Advanced NMR Spectroscopy Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. For a molecule like 3-(3-phenoxyphenyl)propan-1-ol, with its distinct aromatic and aliphatic regions, advanced NMR techniques provide profound insights beyond simple one-dimensional spectra.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. For this compound, this would allow for the direct assignment of each carbon atom to its attached proton(s). For instance, the methylene (B1212753) carbons of the propanol (B110389) chain would show distinct cross-peaks with their respective protons.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the molecular skeleton. For example, the protons of the methylene group adjacent to the phenoxy-substituted ring would show correlations to the quaternary carbon of the ether linkage and other nearby aromatic carbons, confirming the connectivity of the propanol chain to the diaryl ether core. researchgate.netresearchgate.net The analysis of similar diaryl ether linkages in lignin (B12514952) model compounds has demonstrated the power of HMBC in confirming the H2/C2 and H6/C6 correlations in the aromatic rings. researchgate.net

Table 1: Predicted 2D NMR Correlations for Key Fragments of this compound

| Proton (¹H) Position | Expected HMBC Correlations (to ¹³C) |

| H-1 (CH₂) | C-2, C-3, C-1' (aromatic) |

| H-2 (CH₂) | C-1, C-3 |

| H-3 (CH₂-OH) | C-1, C-2 |

| Aromatic Protons | Correlations to adjacent and ortho/para carbons within the same ring and across the ether linkage. |

Note: This table presents predicted correlations based on established NMR principles for similar structural motifs.

Solid-state NMR (ssNMR) provides atomic-level information on the structure and dynamics of molecules in the solid phase. researchgate.netmst.edu For a flexible molecule like this compound, ssNMR can reveal details about its crystalline packing, polymorphism, and the conformations adopted in the solid state, which may differ from those in solution. acs.org

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra in solids. acs.org By analyzing the chemical shift anisotropies and dipolar couplings, which are not averaged out as they are in solution, one can deduce intermolecular distances and the relative orientation of different molecular fragments. acs.orgnih.gov For flexible molecules, comparing solution-state and solid-state NMR data can help identify the specific conformation that is "frozen" in the crystal lattice. acs.org

The propanol side chain and the ether linkage in this compound are flexible, allowing the molecule to adopt various conformations. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational changes and measuring the energy barriers associated with them. acs.orgnih.gov

By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. mdpi.com At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate decreases, and the signals may broaden and eventually decoalesce into separate signals for each conformer. doi.org Line shape analysis of these temperature-dependent spectra allows for the determination of the activation free energy (ΔG‡) for the conformational interchange. nih.govdoi.org For diaryl ethers, restricted rotation around the Ar-C bonds can lead to propeller-like enantiomeric conformers that can be studied by DNMR. nih.gov

Solid-State NMR Investigations

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. core.ac.ukosti.gov They are highly sensitive to the functional groups present and the molecule's local environment, making them excellent tools for conformational analysis and studying intermolecular interactions, such as hydrogen bonding.

For this compound, the IR spectrum would be dominated by a broad O-H stretching band around 3300-3400 cm⁻¹, characteristic of the hydrogen-bonded alcohol. The precise position and shape of this band can provide information about the extent and nature of hydrogen bonding in the sample. researchgate.netresearchgate.netcdnsciencepub.com The C-O stretching vibrations of the ether and alcohol groups would appear in the 1250-1000 cm⁻¹ region. researchgate.net Aromatic C-H and C=C stretching vibrations would be observed at ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹, respectively. researchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the vibrations of the aromatic rings and the C-C backbone of the propanol chain. Comparing experimental spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) can aid in the assignment of vibrational modes to specific molecular motions and can help distinguish between different stable conformers. researchgate.netorientjchem.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Region |

| O-H Stretch (H-bonded) | 3200-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| Asymmetric Ar-O-Ar Stretch | 1210-1270 | IR |

| C-O Stretch (Alcohol) | 1000-1075 | IR |

Note: This table is based on established group frequencies for phenoxy, aromatic, and propanol moieties. researchgate.netresearchgate.net

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Research

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z 228, corresponding to its molecular weight. The fragmentation of diaryl ethers under EI conditions is well-documented and often involves cleavage of the ether linkage. researchgate.netmiamioh.eduscribd.com Common fragmentation pathways for aryl ethers include cleavage of the C-O bond adjacent to the aromatic ring. miamioh.eduscribd.com For this compound, characteristic fragments would arise from the cleavage of the propanol side chain, such as the loss of a CH₂OH radical (M-31) or a C₃H₇O fragment.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision, which in turn enables the calculation of the elemental formula. This is a critical step in confirming the identity of a compound.

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly useful for detailed structural elucidation. nih.govresearchgate.net In a tandem MS experiment, a specific ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides a fragmentation tree that can be used to piece together the structure of the original molecule. nih.govd-nb.info For this compound, selecting the molecular ion and subjecting it to CID would reveal the connectivity of the two phenyl rings through the ether linkage and the position of the propanol substituent. The fragmentation of ether linkages is a key process observed in tandem MS studies of related molecules. nih.gov This technique is instrumental in differentiating isomers, which might produce similar initial mass spectra but exhibit distinct fragmentation pathways upon CID. researchgate.net

Ion Mobility Spectrometry Applications

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. scielo.org.co Ions are driven through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. scielo.org.co The time it takes for an ion to traverse the tube is its drift time, which is proportional to its collision cross-section (CCS)—a value related to its three-dimensional structure. This technique is particularly valuable for distinguishing between isomers, which have the same mass but different shapes. cas.cn

While specific IMS studies on this compound are not prevalent in publicly accessible literature, the application of IMS can be inferred from research on similar molecules. For instance, IMS has been successfully used to distinguish between alcohol isomers such as 1-propanol (B7761284) and 2-propanol. cas.cn The separation is possible because the different branching and folding of the isomers lead to distinct shapes and, consequently, different drift times through the spectrometer. cas.cn

For this compound, IMS coupled with mass spectrometry (IMS-MS) would be a powerful tool for:

Conformational Analysis: In the gas phase, molecules can adopt various stable conformations. ntnu.edu IMS can help identify and separate these different conformers, providing insight into the molecule's flexibility and potential energy landscape.

Purity Analysis: Detecting and identifying impurities that may be isomeric or isobaric (same mass) with the main compound, which are often challenging to resolve by mass spectrometry alone.

The combination of IMS with other techniques like mass spectrometry or optical spectroscopy can further support the identification of a substance's molecular structure. ntnu.edu

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots, which can be analyzed to construct a three-dimensional model of the electron density of the molecule. From this model, the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. researchgate.net

A search of the available literature and crystallographic databases did not yield a specific crystal structure for this compound. However, crystallographic studies on structurally related compounds, such as phenoxyacetophenone and other phenoxyphenyl derivatives, provide a clear indication of the data that could be obtained. For example, a study on 9-(3-phenoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, which contains the 3-phenoxyphenyl moiety, successfully determined its crystal structure, revealing key conformational details. researchgate.net

Should a single crystal of this compound be grown, X-ray diffraction analysis would provide critical information, including:

Molecular Conformation: The exact spatial orientation of the two phenyl rings relative to each other (the dihedral angle) and the conformation of the propanol side chain.

Intermolecular Interactions: Identification of hydrogen bonds (involving the hydroxyl group) and other non-covalent interactions like π-π stacking between the phenyl rings, which dictate how the molecules pack together in the solid state.

Crystal System and Unit Cell Parameters: Fundamental data describing the symmetry and dimensions of the repeating unit in the crystal.

This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

| Parameter | Description | Example Data from a Related Structure (C₂₅H₂₃NO₃) researchgate.net |

| Crystal System | The symmetry class of the crystal. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 10.972 Å, b = 7.392 Å, c = 25.804 Å, β = 109.349° |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C=O: ~1.22 Å, C-O: ~1.43 Å |

| Bond Angles | The angle formed between three connected atoms. | e.g., O-C-C: ~109.5° |

| Torsional Angles | The dihedral angle describing the rotation around a chemical bond. | Defines the relative orientation of the two phenyl rings. |

Chromatographic and Separation Science Research for Purity and Mixture Analysis

Chromatographic techniques are central to the analysis of chemical compounds, enabling the separation, identification, and quantification of components within a mixture. For a compound like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity, identifying synthesis byproducts, and analyzing potential degradants.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of moderately polar, non-volatile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govcabidigitallibrary.org Method development involves optimizing the stationary phase, mobile phase, and detection parameters to achieve efficient separation.

A typical RP-HPLC method would utilize a C18 column, which has a non-polar stationary phase. nih.govcabidigitallibrary.org Separation is achieved by eluting the sample with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, which can monitor absorbance at multiple wavelengths. cabidigitallibrary.orgnih.gov

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Provides non-polar stationary phase for separation based on hydrophobicity. cabidigitallibrary.org |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and ionization for MS detection. |

| Elution | Gradient: Start at 40% B, increase to 95% B over 20 min | Separates compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detector | Diode Array Detector (DAD) at 220 nm and 275 nm | Allows for quantification and peak purity assessment. |

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. Since this compound contains a polar hydroxyl group, derivatization is often employed to increase its volatility and improve peak shape. nih.gov A common derivatization technique is silylation, which replaces the active hydrogen of the alcohol with a trimethylsilyl (B98337) (TMS) group. nih.gov

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (like helium) through a capillary column. mdpi.com The column, typically coated with a non-polar or mid-polar stationary phase, separates compounds based on their boiling points and interactions with the phase. Mass Spectrometry (GC-MS) is the preferred detection method, as it provides both quantitative data and structural information from the mass spectrum of each separated component. nih.govdergipark.org.tr Purity of over 95% for related phenoxybenzyl alcohols has been determined using GC. google.com In one synthesis, the final product of this compound was confirmed to be 100% pure by gas-liquid chromatography. prepchem.com

| Parameter | Typical Condition | Purpose |

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability of the alcohol. nih.gov |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A non-polar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry sample through the column. mdpi.com |

| Temperature Program | Start at 100°C, ramp to 280°C at 10°C/min | Separates compounds based on boiling point. |

| Detector | Mass Spectrometer (MS) | Provides identification based on mass fragmentation patterns. dergipark.org.tr |

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. chromsoc.jp It offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.net While neutral compounds like this compound are not directly separated in standard CE, a mode called Micellar Electrokinetic Chromatography (MEKC) can be used. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these differential partitioning coefficients. CE has been used to separate related aromatic compounds, peptides, and porphyrin derivatives. researchgate.netresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. scispace.comteledynelabs.com SFC is often considered a "green" technology because it significantly reduces the use of toxic organic solvents. selvita.com It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. thieme-connect.com

For this compound, SFC is particularly well-suited for:

Achiral Analysis: As a form of normal-phase chromatography, SFC excels at separating isomers and compounds with similar polarities. scispace.com A polar co-solvent, such as methanol or ethanol, is typically added to the CO₂ to modify the mobile phase strength and elute more polar compounds. chromatographyonline.com

Chiral Separations: SFC is a dominant technique for separating enantiomers (chiral isomers). shimadzu.comeuropeanpharmaceuticalreview.com Using a chiral stationary phase (CSP), SFC can resolve racemic mixtures of chiral compounds with high resolution and speed, which is often superior to HPLC for this purpose. selvita.comyoutube.com This would be crucial if this compound were synthesized in a way that creates a chiral center, for example, through modification of the propanol chain.

Computational and Theoretical Chemistry Studies of 3 3 Phenoxyphenyl Propan 1 Ol

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. Given the conformational flexibility of the propanol (B110389) chain and the rotation around the ether linkage in 3-(3-phenoxyphenyl)propan-1-ol, MD simulations are essential for a complete understanding of its behavior.

An MD simulation would reveal the preferred shapes (conformations) the molecule adopts in different environments. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent influences its structure and dynamics. For example, the hydrophobic phenoxyphenyl group would likely interact differently with water than the hydrophilic alcohol group, leading to specific folded or extended conformations.

The output of an MD simulation is a trajectory file, which is a movie-like record of how the positions of all atoms change over time. Analyzing this trajectory allows for the calculation of structural properties like the radius of gyration and radial distribution functions, which describe the molecule's size and its interactions with the surrounding solvent.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structure with its biological activity or physicochemical properties, respectively. For this compound and its chemical relatives, QSAR/QSPR studies could be used to predict properties without the need for laboratory experiments.

To build a QSAR/QSPR model, a set of similar molecules (a training set) with known activities or properties is required. For each molecule, numerical descriptors are calculated based on its chemical structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). Statistical methods are then used to create a mathematical equation linking these descriptors to the property of interest. Such models could predict, for example, the toxicity or environmental fate of related phenoxyphenyl compounds.

Machine Learning Approaches in Predicting Chemical Behavior

Machine learning (ML), a subset of artificial intelligence, is increasingly being used to build highly predictive models in chemistry. ML algorithms can learn from vast datasets of chemical information to predict a wide range of properties and behaviors, often with greater accuracy than traditional QSAR models.

For this compound, an ML model could be trained on a large database of compounds to predict its solubility, boiling point, or even its reaction outcomes under various conditions. These models can handle complex, non-linear relationships between molecular structure and properties that are challenging for conventional methods to capture.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, one could investigate reactions such as its oxidation or esterification.

Using methods like DFT, researchers can map out the entire potential energy surface of a reaction. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

Illustrative Reaction Energetics for Oxidation of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State | +15.2 | Energy barrier for the reaction |

| Products | -25.8 | Final products of the reaction |

Note: The data in this table is hypothetical and for illustrative purposes only.

This type of analysis provides a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

Biological and Pharmacological Research Applications of 3 3 Phenoxyphenyl Propan 1 Ol Derivatives

Exploration of Biological Activities and Structure-Activity Relationships (SAR)

The structural framework of 3-(3-phenoxyphenyl)propan-1-ol offers a versatile platform for modification, allowing for the systematic investigation of structure-activity relationships (SAR). These studies are crucial for optimizing the therapeutic potential of lead compounds.

Anti-inflammatory Mechanism Research

Derivatives of the this compound scaffold have been investigated for their anti-inflammatory properties. Research in this area often focuses on the inhibition of key enzymes involved in the inflammatory cascade. For instance, certain 1-heteroaryl-3-phenoxypropan-2-ones, which are structurally related to this compound, have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). tandfonline.com cPLA2α is a critical enzyme in the production of pro-inflammatory lipid mediators, while FAAH is responsible for breaking down anandamide, an endocannabinoid with anti-inflammatory and analgesic effects. tandfonline.com

A quantitative structure-activity relationship (QSAR) study on a series of 2-arylidene-4-(4-phenoxy-phenyl)but-3-en-4-olides revealed that topological parameters are significant in describing their anti-inflammatory activity. researchgate.net Specifically, the Kier shape and Kier's modified-alpha shape indices were found to be important. researchgate.net Another study on paeonol (B1678282) derivatives highlighted the importance of specific substitutions in enhancing anti-inflammatory effects. nih.gov For example, compound 11a , (E)-N-(4-(2-acetyl-5-methoxyphenoxy)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, demonstrated potent inhibitory activity against nitric oxide (NO) production in macrophages by targeting the TLR4/NF-κB/MAPK signaling pathways. nih.gov

| Derivative Class | Target/Mechanism | Key Findings |

| 1-Heteroaryl-3-phenoxypropan-2-ones | cPLA2α and FAAH inhibition | The ketone group is crucial for enzyme inhibition, but is also a site of metabolic inactivation to the corresponding alcohol. tandfonline.com |

| 2-Arylidene-4-(4-phenoxy-phenyl)but-3-en-4-olides | General anti-inflammatory | Topological parameters (Kier shape indices) are key for activity. researchgate.net |

| Paeonol Derivatives | TLR4/NF-κB/MAPK pathway inhibition | Compound 11a showed significant inhibition of NO production. nih.gov |

Analgesic Pathway Investigations

The analgesic potential of compounds related to this compound has also been a subject of investigation. For example, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) has demonstrated significant local analgesic effects in animal models. nih.gov This suggests that derivatives of this structural class may act on peripheral pain pathways. Additionally, research into novel 3-phenoxyphenyl alkylamines and their amides has been pursued with the aim of developing new analgesic agents. google.com The analgesic and anti-inflammatory activities of triazole derivatives have also been widely reported, indicating that incorporating a triazole moiety into the this compound backbone could be a promising strategy for developing new pain therapeutics. tandfonline.comtandfonline.com

Other Emerging Biological Potentials (e.g., anti-infective, anti-cancer, neurological)

The versatility of the this compound scaffold extends beyond anti-inflammatory and analgesic applications.

Anti-infective Potential: Various heterocyclic derivatives containing moieties similar to the phenoxyphenyl group have shown promise as anti-infective agents. For instance, pyrrole (B145914) and triazole derivatives have been explored for their antibacterial and antifungal activities. tandfonline.commdpi.com The introduction of a triazole nucleus, in particular, has led to the development of compounds with broad-spectrum antimicrobial effects. tandfonline.com Furthermore, benzothiazole (B30560) derivatives have been investigated for their antitubercular properties. rsc.org

Anti-cancer Potential: Several studies have highlighted the anticancer activities of compounds with a phenoxyphenyl structure. Chalcone derivatives, such as 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, have been shown to induce cell cycle arrest and exhibit cytotoxic effects against various cancer cell lines. sciencerepository.org Phenylpropiophenone derivatives have also been synthesized and evaluated for their anticancer potential. nih.gov Additionally, research on molecules inspired by MIM1, an inhibitor of the anti-apoptotic protein Mcl-1, has involved the synthesis of 1-(3-phenoxyphenyl)propan-1-ol as an intermediate, pointing to the relevance of this scaffold in cancer research. researchgate.net

Neurological Applications: The structural features of this compound derivatives make them interesting candidates for neurological applications. For example, they have been investigated as potential anticonvulsant agents. sci-hub.segoogle.com The ability of these compounds to interact with various receptors and enzymes in the central nervous system is a key area of ongoing research.

Molecular Target Identification and Engagement Studies

Identifying the specific molecular targets of this compound derivatives is essential for understanding their mechanisms of action and for rational drug design.

Enzyme Inhibition Kinetics and Mechanism

The inhibitory effects of this compound derivatives on various enzymes have been studied to elucidate their mechanisms of action. As mentioned earlier, related compounds have been shown to inhibit cPLA2α and FAAH, both of which are serine hydrolases. tandfonline.com The mechanism of inhibition often involves the formation of a covalent bond between the inhibitor and a key amino acid residue in the active site of the enzyme. tandfonline.com Studies on the inhibition of monoamine oxidase B (MAO-B) by 1-methyl-3-phenylpyrroles, which share structural similarities, have revealed that the potency of inhibition is dependent on the electronic and steric properties of the substituents on the phenyl ring. nih.gov

| Compound/Derivative Class | Enzyme Target | Key Findings |

| 1-Heteroaryl-3-phenoxypropan-2-ones | cPLA2α, FAAH | The ketone moiety is a reactive "serine trap" that is crucial for inhibition. tandfonline.com |

| 1-Methyl-3-phenylpyrroles | Monoamine Oxidase B (MAO-B) | Inhibition potency is influenced by the steric and electronic properties of substituents on the phenyl ring. nih.gov |

Mechanistic Studies of Cellular and Subcellular Effects

The pharmacological effects of this compound derivatives have been characterized in various in vitro cellular models to determine their potency and mechanism of action. A significant body of research has focused on their potential as inhibitors of cholesteryl ester transfer protein (CETP), a key target in the management of atherosclerosis.

A series of N-benzyl-N-phenyl-trifluoro-3-amino-2-propanols, which are derivatives of this compound, were synthesized and evaluated for their ability to inhibit CETP-mediated transfer of cholesterol. nih.gov The inhibitory potency was determined by measuring the transfer of [3H]cholesterol from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) particles. nih.gov The following table summarizes the IC50 values for selected derivatives, demonstrating the impact of different substituents on their inhibitory activity. nih.gov

| Compound | 3-Benzylic Substituent | IC50 in Buffer (µM) | IC50 in Human Serum (µM) |

|---|---|---|---|

| 27 | 3-iso-propoxy | - | - |

| 36 | C(CF₃)₂OH | - | - |

| 39 | Cyclopentyl | - | - |

| 42 | OCF₂CF₂H | 0.14 | 5.6 |

| 1a (R(+) enantiomer of 42) | OCF₂CF₂H | 0.02 | 0.6 |

| 67 | SCF₃ | - | - |

In another line of research, derivatives of 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea were identified as potent antagonists of the neuropeptide Y5 (NPY5) receptor. sci-hub.se Over 40 analogues were synthesized to explore the structure-activity relationship, with the most potent compounds exhibiting IC50 values of less than 0.1 nM at the NPY5 receptor. sci-hub.se

The cytotoxicity and selectivity of this compound derivatives are crucial parameters for their potential therapeutic applications. A study on N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives, investigated as antiatherogenic agents, included an assessment of their cytotoxicity. researchgate.net The following table presents the cytotoxicity data for a selection of these compounds, expressed as the negative logarithm of the IC50 value. researchgate.net

| Compound No. | R1 | R2 | R3 | R4 | Cytotoxicity (-log IC50) |

|---|---|---|---|---|---|

| 1 | H | H | H | H | -0.778 |

| 2 | H | i-pr | H | H | -0.361 |

| 3 | H | Trifluoromethoxy | H | H | -0.579 |

| 9 | H | t-but | H | H | -0.579 |

| 10 | H | Me | Me | H | -0.812 |

| 15 | H | n-but | N But | H | -0.716 |

| 16 | H | H | Trifluoromethoxy | H | -0.838 |

| 24 | H | H | OCH | H | -1.530 |

| 25 | H | H | Pr | H | -1.496 |

| 27 | H | H | NH | H | -0.950 |

| 28 | OMe | H | H | H | -1.193 |

| 30 | H | H | NO | H | -1.466 |

The selectivity of these compounds is often assessed by comparing their activity against the intended target versus other related targets or cell types. For instance, the development of selective P2X3 receptor antagonists involved screening against other P2X receptor subtypes to ensure target specificity. nih.gov

In Vitro Pharmacological Characterization in Cellular Models

Drug Discovery and Development Pipeline Research (Focus on preclinical findings)

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to enhance its therapeutic properties. upmbiomedicals.combiobide.com For derivatives of this compound, several lead optimization strategies have been employed.

In the development of cholesteryl ester transfer protein (CETP) inhibitors, researchers started with a screening lead and systematically explored its structural features. nih.gov Key findings from this structure-activity relationship (SAR) study include:

The free hydroxyl group of the propanol (B110389) moiety was found to be essential for high potency, as its acylation or alkylation led to a reduction in activity. nih.gov

The presence of a 3-phenoxyaniline (B129670) moiety was associated with high inhibitory potency. nih.gov

The orientation of the benzyl (B1604629) ring was determined to be important for activity, as oxidation or substitution in the methylene (B1212753) of the benzylic group significantly reduced activity. nih.gov

Substitution at the 3-position of the benzylic group was preferred over the 2- or 4-positions. nih.gov

The most potent inhibitors were those where the 3-benzylic substituent could adopt an out-of-plane orientation relative to the phenyl ring. nih.gov

Similarly, for the NPY5 receptor antagonists, the lead compound was optimized by modifying the stereochemistry, the phenylethyl segment, the urea (B33335) portion, and the 4-phenoxyphenyl group. sci-hub.se This systematic approach allowed for the identification of analogues with sub-nanomolar potency. sci-hub.se

The study of ADME properties is fundamental to understanding the pharmacokinetic profile of a potential drug candidate. Research into the metabolism of compounds structurally related to this compound provides insights into their potential biotransformation pathways.

An in vitro study on the bioactivation of 3-(N-phenylamino)propane-1,2-diol (PAP), a compound with a similar backbone, was conducted using rat and human liver microsomes. nih.gov The main metabolite identified in both systems was 3-[N-(4'-hydroxyphenyl)amino]propane-1,2-diol, indicating that hydroxylation is a key metabolic pathway. nih.gov Further investigations with specific cytochrome P450 (P450) inhibitors and recombinant P450 enzymes revealed the involvement of several isoforms in the bioactivation of PAP. In human liver microsomes, CYP2C8 and CYP2E1 were identified as the primary enzymes responsible for PAP bioactivation, with contributions from CYP3A4/5, CYP1A1/2, and CYP2C9. nih.gov Incubations with recombinant P450 enzymes confirmed that CYP2C8, CYP2C9, CYP2C18, CYP2D6, and CYP2E1 could all catalyze the 4'-hydroxylation of PAP. nih.gov These findings suggest that derivatives of this compound are likely to undergo metabolism mediated by multiple P450 enzymes, which has significant implications for their pharmacokinetic behavior and potential drug-drug interactions.

Environmental and Safety Research Considerations for 3 3 Phenoxyphenyl Propan 1 Ol

Environmental Fate and Transport Studies

The environmental persistence, mobility, and degradation pathways of a chemical are critical to understanding its potential impact. For 3-(3-Phenoxyphenyl)propan-1-ol and its analogs, these processes are influenced by sunlight, microbial activity, and soil composition.

Photodegradation:

Sunlight is a significant factor in the breakdown of synthetic pyrethroids, the parent compounds of phenoxyphenyl alcohols. researchgate.net The primary photochemical reaction for many pyrethroids is the cleavage of the ester bond, which yields metabolites like 3-phenoxybenzyl alcohol. herts.ac.ukeuropa.eu Studies on pyrethroids such as permethrin (B1679614) and alphacypermethrin show that this degradation occurs on various surfaces including water, soil, and glass. herts.ac.ukgoogle.comijbpas.comfao.org The rate of photodegradation is influenced by the specific pyrethroid and the environmental matrix. For instance, the photolytic half-life of permethrin in pond water has been measured at approximately 19.6 hours for the trans-isomer and 27.1 hours for the cis-isomer. europa.eu Subsequent reactions can oxidize 3-phenoxybenzyl alcohol to 3-phenoxybenzaldehyde (B142659) and then to 3-phenoxybenzoic acid. who.intinchem.org

Biodegradation:

Microbial activity is a primary driver for the degradation of pyrethroids in the environment. who.intwikipedia.org Microorganisms in soil and water can utilize these pesticides as a source of carbon and nitrogen. issas.ac.cn The initial and most crucial step in the biodegradation of many pyrethroids is the hydrolysis of the ester linkage, a reaction catalyzed by carboxylesterase enzymes found in various bacteria and fungi. wikipedia.orgissas.ac.cn This process leads to the formation of metabolites such as 3-phenoxybenzyl alcohol and a corresponding carboxylic acid. who.intinchem.orgwikipedia.org The structure of the parent pyrethroid influences its susceptibility to biodegradation. inchem.org For example, fenpropathrin, a type II pyrethroid, degrades in soil with a half-life of 11 to 17 days under aerobic conditions. labelsds.com

Soil Adsorption:

The mobility of a chemical in the soil determines its potential to leach into groundwater. Parent pyrethroid insecticides generally exhibit strong adsorption to soil and sediment particles, which limits their mobility. europa.euwikipedia.orgepa.gov This high affinity is due to their chemical properties, such as low water solubility and a high octanol-water partition coefficient. europa.eu For instance, the half-life of permethrin in soil can be around 28 days under aerobic conditions. wikipedia.org

Table 1: Key Degradation Products of Related Phenoxyphenyl Compounds

| Parent Compound (Example) | Primary Degradation Process | Key Metabolites/Products |

|---|---|---|

| Permethrin, Cypermethrin | Photodegradation, Biodegradation | 3-Phenoxybenzyl alcohol, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid. herts.ac.ukeuropa.euwho.int |

| Esfenvalerate | Photodegradation | Amide derivative (from cyano group hydration), Ether cleavage products. fao.org |

Green Chemistry Principles in the Lifecycle Research of the Compound

Green chemistry principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the lifecycle of compounds like this compound involves examining the parent pesticides from which they are derived.

Synthetic pyrethroids were initially developed as safer alternatives to highly persistent organochlorine pesticides like DDT, aligning with the green chemistry goal of designing for degradation. Their shorter environmental half-lives were a significant advantage. However, their high toxicity to non-target organisms, particularly aquatic invertebrates and fish, presents a major environmental challenge that runs counter to the principle of designing safer chemicals. wikipedia.orgbasf.ca

From a synthesis perspective, the production of pyrethroids typically involves the esterification of a carboxylic acid (like chrysanthemic acid) with an alcohol. A key green chemistry consideration is the use of stereoisomers. Often, only one specific isomer of a pyrethroid is responsible for its insecticidal activity. Synthesizing and using only the active isomer (an enantiomerically pure product) can significantly reduce the total amount of chemical released into the environment, a practice that is both more efficient and more ecological.

The traditional synthesis of this compound itself involves reagents like lithium aluminium hydride and solvents such as tetrahydrofuran (B95107) and diethyl ether. Green chemistry would encourage the exploration of alternative, less hazardous reducing agents and the use of greener solvents, such as 2-methyltetrahydrofuran, which is derived from biomass.

The lifecycle of a pesticide does not end with its application. The discovery that degradation products like 3-phenoxybenzyl alcohol may have their own biological activities, such as potential endocrine disruption, highlights the importance of Principle #10: Design for Degradation. who.inteuropa.eu Ideally, pesticides should break down into innocuous substances. The ongoing research into the effects of these metabolites is crucial for a complete lifecycle assessment and for the design of future, greener insecticides.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Phenoxybenzyl alcohol |

| 3-Phenoxybenzaldehyde |

| 3-Phenoxybenzoic acid |

| Permethrin |

| Cypermethrin |

| Esfenvalerate |

| Fenpropathrin |

| Deltamethrin |

| Lithium aluminium hydride |

| Tetrahydrofuran |

| Diethyl ether |

| 2-Methyltetrahydrofuran |

| Chrysanthemic acid |

Future Research Directions and Unexplored Avenues for 3 3 Phenoxyphenyl Propan 1 Ol

Integration with Advanced Materials Science Research

The unique structural features of 3-(3-Phenoxyphenyl)propan-1-ol, combining a flexible propanol (B110389) chain with a rigid phenoxyphenyl group, make it an intriguing candidate for materials science. Future research should focus on its potential as a monomer or additive in the development of advanced polymers. Investigations could explore its incorporation into polyesters, polyurethanes, or other polymers to modify their thermal stability, mechanical properties, and refractive index. The phenoxy group, in particular, could impart desirable optical properties, opening avenues for its use in specialized lenses or coatings.

Furthermore, the self-assembly properties of this compound and its derivatives could be explored for the creation of novel supramolecular structures and liquid crystals. Understanding how modifications to the alkyl chain or the aromatic rings influence its self-organizing behavior could lead to the design of new materials with tailored functionalities for applications in electronics and photonics.

Novel Synthetic Methodologies and Catalytic Systems Development

While methods for the synthesis of this compound exist, such as the reduction of methyl 3-(3-phenoxyphenyl)propanoate with lithium aluminium hydride, there is a need for the development of more efficient, sustainable, and scalable synthetic routes. prepchem.com Future research should explore novel catalytic systems that can achieve this transformation under milder conditions with higher yields and selectivity. This could involve the use of transition metal catalysts, such as ruthenium or iron-based systems, which have shown promise in related alcohol syntheses. researchgate.netcardiff.ac.uk

The development of asymmetric synthetic methods to produce enantiomerically pure forms of this compound is another critical area. Chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. iyte.edu.tr Exploring enantioselective reductions or kinetic resolutions could provide access to these stereochemically defined compounds, significantly expanding their potential applications.

Expansion into Underexplored Biological Targets and Therapeutic Areas

The structural motif of a phenoxyphenyl group is present in various biologically active compounds, including some pyrethroid insecticides and pharmaceuticals. researchgate.netgoogle.com This suggests that this compound and its derivatives could interact with a range of biological targets that remain largely unexplored.

Future research should involve broad-spectrum biological screening of this compound and a library of its derivatives to identify novel therapeutic activities. This could include assays for anticancer, anti-inflammatory, antimicrobial, and antiviral properties. tandfonline.comnih.gov The flexible propanol side chain offers a convenient point for chemical modification, allowing for the synthesis of diverse analogs with potentially enhanced potency and selectivity. For instance, the introduction of heterocyclic moieties like triazoles or oxadiazoles, known to be present in various pharmacologically active compounds, could be a promising strategy. tandfonline.comnih.gov

Derivatives of similar scaffolds have shown activity as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and as modulators of G-protein coupled receptors (GPCRs). acs.orgresearchgate.net Investigating the potential of this compound derivatives in these areas could lead to new treatments for metabolic disorders or neurological conditions.

Advanced Computational Model Development and Validation

To guide and accelerate the discovery of new applications for this compound, the development of advanced computational models is essential. Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) models can be employed to predict the biological activity and toxicological profiles of its derivatives. researchgate.netresearchgate.net

Molecular docking and dynamics simulations can provide insights into the potential binding modes of these compounds with various biological targets, helping to prioritize synthetic efforts. nih.gov These computational studies can be used to design new derivatives with improved binding affinity and selectivity for specific enzymes or receptors. The validation of these computational models with experimental data will be crucial for their predictive power and utility in drug discovery and materials science. acs.org

Multidisciplinary Collaborations and Translational Research Opportunities

Realizing the full potential of this compound will require a multidisciplinary approach. Collaborations between synthetic chemists, materials scientists, biologists, and computational scientists will be vital. Such collaborations can facilitate the seamless progression from the design and synthesis of new derivatives to their evaluation in advanced materials and biological systems.

Translational research will be key to moving promising laboratory findings into real-world applications. This involves not only the development of lead compounds for potential therapeutic use but also exploring the commercial viability of new materials derived from this compound. Establishing partnerships with industry can provide the necessary resources and expertise to scale up production and conduct the extensive testing required for regulatory approval. core.ac.uk

Q & A

Basic Research: What synthetic routes are recommended for 3-(3-Phenoxyphenyl)propan-1-ol with high enantiomeric purity?

Methodological Answer:

A two-step approach is optimal:

Nucleophilic Addition: React 3-phenoxyphenylmagnesium bromide with propanal under inert conditions (argon atmosphere) to yield this compound.

Enantiomeric Resolution: Use chiral column chromatography (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate enantiomers. Alternatively, employ asymmetric catalysis with a palladium-carbon catalyst under hydrogen pressure (20–50 psi) for enantioselective reduction of a ketone precursor .

Basic Research: How can researchers confirm structural integrity and purity of synthesized this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR: Compare peaks to reference spectra (e.g., δ 7.2–6.8 ppm for aromatic protons; δ 3.6 ppm for hydroxyl-bearing CH2).

- HPLC-MS: Use a C18 column (acetonitrile:water gradient) to assess purity (>98%) and confirm molecular ion [M+H]+ at m/z 229.3.

- Sensory Evaluation: For odor profiling, conduct blind tests with expert panels (≥4/5 consensus) to match against petrochemical-derived standards, as demonstrated in fractional distillation studies .

Advanced Research: How does this compound behave under oxidative or thermal stress?

Methodological Answer:

Design stability studies:

- Oxidative Stability: Expose the compound to 3% H2O2 at 40°C for 24 hours. Monitor degradation via GC-MS; primary oxidation products include 3-(3-phenoxyphenyl)propanal (confirmed by carbonyl IR stretch at 1720 cm⁻¹) .

- Thermal Stability: Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min). Decomposition onset occurs at ~180°C, with mass loss correlating to phenolic byproduct formation .

Advanced Research: How to resolve contradictions in catalytic efficiency data during hydrogenation steps?

Methodological Answer:

Discrepancies often arise from catalyst-substrate interactions. Mitigate by:

- Controlled Catalyst Screening: Compare Pd/C, Raney Ni, and PtO2 under identical conditions (e.g., 50°C, 30 psi H2). Pd/C typically achieves >90% yield due to optimal π-orbital interactions with the phenoxyphenyl group .

- Kinetic Analysis: Use in-situ FTIR to track reaction progress and identify intermediates. Adjust solvent polarity (e.g., THF vs. ethanol) to modulate reaction rates .

Advanced Research: What strategies are effective for assessing biological activity of this compound?

Methodological Answer:

Prioritize in vitro and in silico approaches:

- Enzyme Inhibition Assays: Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC50 values <10 µM suggest pharmacological relevance.

- Molecular Docking: Model interactions with GPCRs (e.g., serotonin receptors) using AutoDock Vina. Focus on hydrogen bonding with hydroxyl and ether moieties .

Advanced Research: How to derivatize this compound for enhanced solubility or target specificity?

Methodological Answer:

Functionalize the hydroxyl group:

- Esterification: React with acetyl chloride (pyridine catalyst) to produce 3-(3-phenoxyphenyl)propyl acetate, improving lipid solubility (logP increases by ~1.5 units).

- Amide Formation: Use EDCI/HOBt coupling with primary amines (e.g., glycine methyl ester) to create prodrugs with enhanced blood-brain barrier permeability .

Basic Research: What safety protocols are critical when handling this compound?

Methodological Answer:

Adopt OSHA/NIOSH guidelines:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill Management: Neutralize with vermiculite, then dispose as hazardous waste (EPA code D001).

- First Aid: For eye exposure, irrigate with saline for 15 minutes; consult poison control if ingested (>50 mg/kg) .

Advanced Research: How can computational modeling predict reactivity of this compound in novel reactions?

Methodological Answer:

Use DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to:

- Map Electron Density: Identify nucleophilic (hydroxyl oxygen) and electrophilic (aromatic ring) sites.

- Simulate Transition States: Predict regioselectivity in Friedel-Crafts alkylation (activation energy ~25 kcal/mol favors para-substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |